molecular formula C7H6N2O3 B14843214 4-Amino-5-formylnicotinic acid

4-Amino-5-formylnicotinic acid

Cat. No.: B14843214
M. Wt: 166.13 g/mol
InChI Key: IEOLTEZYGHIRIZ-UHFFFAOYSA-N
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Description

4-Amino-5-formylnicotinic acid is an organic compound that belongs to the class of aminonicotinic acids It is characterized by the presence of an amino group at the 4-position and a formyl group at the 5-position on the nicotinic acid ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-formylnicotinic acid typically involves multi-step organic reactions. One common method starts with the nitration of nicotinic acid to introduce a nitro group, followed by reduction to convert the nitro group to an amino group. The formyl group can then be introduced through formylation reactions using reagents such as formic acid or formamide under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to improve yield and reduce reaction times. The choice of solvents and purification methods is also crucial to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-formylnicotinic acid can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxymethyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Amino-5-formylnicotinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-5-formylnicotinic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the formyl group can participate in various chemical reactions. These interactions can modulate biological pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or alter gene expression .

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-3-formylnicotinic acid
  • 4-Amino-5-methylnicotinic acid
  • 4-Amino-5-carboxynicotinic acid

Uniqueness

4-Amino-5-formylnicotinic acid is unique due to the specific positioning of the amino and formyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for targeted applications in research and industry .

Properties

Molecular Formula

C7H6N2O3

Molecular Weight

166.13 g/mol

IUPAC Name

4-amino-5-formylpyridine-3-carboxylic acid

InChI

InChI=1S/C7H6N2O3/c8-6-4(3-10)1-9-2-5(6)7(11)12/h1-3H,(H2,8,9)(H,11,12)

InChI Key

IEOLTEZYGHIRIZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C=N1)C(=O)O)N)C=O

Origin of Product

United States

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